molecular formula C25H23NO7 B14955228 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B14955228
M. Wt: 449.5 g/mol
InChI Key: XBEHTXUWHXSJFS-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is an organic compound that combines the structural features of benzoxazole and trimethoxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxybenzylamine to form an amide intermediate. This intermediate is then cyclized to form the benzoxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • 2-Methoxybenzylamine
  • Benzoxazole derivatives

Uniqueness

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to its combined structural features of benzoxazole and trimethoxybenzoate. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H23NO7

Molecular Weight

449.5 g/mol

IUPAC Name

[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H23NO7/c1-28-20-8-6-5-7-15(20)11-19-18-10-9-17(14-21(18)33-26-19)32-25(27)16-12-22(29-2)24(31-4)23(13-16)30-3/h5-10,12-14H,11H2,1-4H3

InChI Key

XBEHTXUWHXSJFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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